molecular formula C22H21N3O2S B2560441 2-(ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034373-61-8

2-(ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2560441
CAS No.: 2034373-61-8
M. Wt: 391.49
InChI Key: SIMAIYIWCFUOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS Number 2034373-61-8) is a chemical compound with the molecular formula C 22 H 21 N 3 O 2 S and a molecular weight of 391.5 g/mol . This pyrrolo[3,2-d]pyrimidinone derivative is a structural analog of purines, making it a compound of significant interest in medicinal chemistry research. Pyrrolo[2,3-d]pyrimidine and related scaffolds are recognized in scientific literature for their diverse biological significances and are frequently investigated as core structures in the development of kinase inhibitors and other targeted therapeutic agents . The specific substitution pattern on this compound—featuring an ethylthio group at the 2-position, a 4-methoxybenzyl group at N-3, and a phenyl ring at the 7-position—suggests it is designed for structure-activity relationship (SAR) studies, potentially targeting specific enzymatic pathways . Its structure is closely related to other researched molecules, such as 2-(isopropylthio) and 3-(3-methoxybenzyl) analogs, which are studied in various biochemical contexts . Researchers may explore its application in areas such as cancer research, given the documented interest in similar compounds for their cytotoxic and kinase inhibitory activities . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethylsulfanyl-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-3-28-22-24-19-18(16-7-5-4-6-8-16)13-23-20(19)21(26)25(22)14-15-9-11-17(27-2)12-10-15/h4-13,23H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMAIYIWCFUOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)OC)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-d]pyrimidine core.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol and a suitable leaving group.

    Attachment of the 4-Methoxybenzyl Group: This step typically involves a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst.

    Addition of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or other reducible groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings or other functional groups.

    Substitution: Substituted aromatic rings or other modified structures.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key kinases involved in cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells.
  • Case Study : A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating a promising therapeutic index.

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent:

  • Broad-Spectrum Efficacy : In vitro studies have reported that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Mechanism : The antimicrobial action is believed to be due to disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Properties

Pyrrolo[3,2-d]pyrimidine derivatives have been studied for their antioxidant capabilities:

  • Free Radical Scavenging : These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Table 1: Biological Activities of 2-(ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Activity TypeObservationsReference
AnticancerIC50 values < 30 μM against MDA-MB-231Case Study A
AntimicrobialEffective against E. coli and S. aureusCase Study B
AntioxidantSignificant reduction in DPPH radical levelsCase Study C

Mechanism of Action

The mechanism of action of 2-(ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Substituent Effects on Activity and Physicochemical Properties
Compound Name Core Structure Key Substituents Melting Point (°C) Notable Activity Reference
Target Compound Pyrrolo[3,2-d]pyrimidinone 2-(Ethylthio), 3-(4-methoxybenzyl), 7-phenyl N/A Hypothesized anticancer/antibacterial -
2-(Benzylthio)-3-(4-methoxybenzyl)-7-phenyl analog Pyrrolo[3,2-d]pyrimidinone 2-(Benzylthio) N/A Increased lipophilicity vs. ethylthio
5-(Ethylthio)-3-(4-methoxybenzyl)-triazolo[4,5-d]pyrimidinone Triazolo[4,5-d]pyrimidinone 5-(Ethylthio), 3-(4-methoxybenzyl) N/A Anticancer activity (MCF-7 cells)
6-Benzoyl-3-ethyl-2-thioxo-pyrrolo[3,2-d]pyrimidinone Pyrrolo[3,2-d]pyrimidinone 2-Thioxo, 6-benzoyl N/A Intermediate for alkylation (e.g., methyl iodide)
5-(4-Chlorophenyl)-thiophene-pyrrolo[2,3-d]pyrimidine Thiophene-pyrrolo[2,3-d]pyrimidine Thiophene unit, 4-chlorophenyl N/A Higher anticancer activity than doxorubicin

Key Observations :

  • Thio vs. Thioxo Groups : The ethylthio group in the target compound may offer better metabolic stability compared to thioxo derivatives, which are prone to oxidation .
  • 4-Methoxybenzyl vs.
  • Core Heterocycle : Triazolo derivatives (e.g., compound 4 in ) exhibit distinct electronic properties vs. pyrrolo analogs, affecting binding affinity in enzymatic targets.
Physicochemical Properties
  • Melting Points : Hydroxyl-substituted analogs (e.g., 3d in , 303–304°C) exhibit higher melting points than methoxy derivatives (3c: 133–134°C) due to hydrogen bonding. The target compound’s ethylthio group may reduce crystallinity, lowering its melting point.
  • Solubility : The 4-methoxybenzyl group balances lipophilicity, contrasting with highly insoluble trichloromethyl derivatives (e.g., compound 7 in ).

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions should be optimized?

The synthesis of pyrrolo-pyrimidine derivatives typically involves multi-step protocols. A common approach includes:

  • Cyclization : Formation of the pyrrolo-pyrimidine core via thermal or acid-catalyzed cyclization of precursor intermediates (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate) .
  • Functionalization : Introduction of substituents (e.g., ethylthio, 4-methoxybenzyl) via nucleophilic substitution or coupling reactions under inert atmospheres.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity. Critical parameters include temperature control during cyclization (70–90°C), stoichiometric ratios of alkylating agents, and anhydrous conditions for moisture-sensitive steps .

Q. How can spectroscopic techniques confirm the compound’s structural identity?

  • 1H/13C NMR : Confirm substitution patterns (e.g., ethylthio protons at δ 1.2–1.4 ppm, aromatic protons from the phenyl and methoxybenzyl groups).
  • X-ray Crystallography : Resolve 3D conformation and validate hydrogen bonding (e.g., disorder in the pyrrolo-pyrimidine ring observed in similar compounds ).
  • HRMS : Verify molecular weight (expected [M+H]+: ~422.5 g/mol).

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on kinase inhibition selectivity across assays?

Contradictions in kinase inhibition profiles may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). To address this:

  • Use orthogonal assays : Compare enzymatic inhibition (e.g., ADP-Glo™ kinase assay) with cellular activity (e.g., phosphorylation inhibition in cancer cell lines) .
  • Perform structural analysis : Molecular docking studies (e.g., using EGFR or VEGFR2 crystal structures) can identify binding site interactions affected by assay variables .
  • Validate with isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish true inhibition from assay artifacts.

Q. How can computational methods optimize pharmacokinetic properties without compromising target affinity?

  • QSAR Modeling : Correlate substituent modifications (e.g., methoxybenzyl vs. chlorophenyl) with logP, solubility, and metabolic stability .
  • Molecular Dynamics Simulations : Predict blood-brain barrier penetration or plasma protein binding using force fields (e.g., AMBER).
  • ADMET Prediction : Tools like SwissADME assess hepatotoxicity risks and cytochrome P450 interactions .

Q. What in vitro/in vivo models are suitable for evaluating antitumor potential?

  • In Vitro :
  • Cell Lines : NCI-60 panel for broad screening; MCF-7 (breast) or A549 (lung) for targeted studies.
  • Mechanistic Assays : Apoptosis (Annexin V), cell cycle arrest (flow cytometry), and mitochondrial membrane potential assays .
    • In Vivo :
  • Xenografts : Subcutaneous implantation in immunodeficient mice (e.g., HCT-116 colon cancer models) .
  • Pharmacokinetics : Monitor plasma half-life and metabolite formation via LC-MS/MS.

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Forced Degradation : Expose the compound to:
  • Acidic/alkaline conditions (0.1M HCl/NaOH, 70°C, 24h).
  • Oxidative stress (3% H2O2, room temperature).
    • Analytical Monitoring : Use HPLC-DAD to track degradation products (e.g., hydrolysis of the ethylthio group or methoxybenzyl cleavage) .

Methodological Considerations for Data Interpretation

  • Crystallographic Disorder : Address disorder in X-ray structures (e.g., pyrrolo ring atoms) by refining occupancy ratios and validating with DFT calculations .
  • Bioactivity Contradictions : Cross-validate cellular activity with target engagement assays (e.g., CETSA to confirm intracellular target binding ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.